Amisometradine-d3

Description

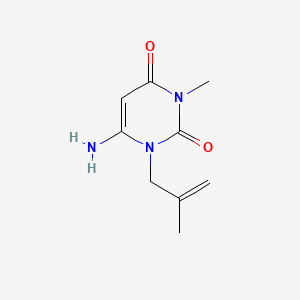

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNYSZHYMGWWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=CC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203538 | |

| Record name | Amisometradine [INN:BAN:NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-28-7 | |

| Record name | 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisometradine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISOMETRADINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amisometradine [INN:BAN:NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amisometradine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISOMETRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30973N61ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Actions of Amisometradine

Elucidation of Amisometradine's Diuretic Mechanism

The diuretic effect of amisometradine, like other drugs in its class, is centered on its ability to alter how the kidney handles electrolytes and water. cvpharmacology.com Diuretics primarily function by increasing the excretion of sodium, which in turn promotes the excretion of water. cvpharmacology.com This is generally accomplished by inhibiting the reabsorption of sodium at various points along the renal tubular system. cvpharmacology.com

Renal Tubular Sodium Reabsorption Inhibition

The fundamental mechanism of most diuretic drugs involves the inhibition of sodium reabsorption within the nephron's tubules. cvpharmacology.com The kidney filters a large volume of sodium daily, but over 99% of it is typically reabsorbed back into the blood. wikipedia.org By interfering with this reabsorption process, diuretics cause more sodium to remain in the tubular fluid. cvpharmacology.comwikipedia.org While the specific site of action for amisometradine is not detailed in the provided results, its function aligns with this general principle of inhibiting renal tubular sodium reabsorption to induce diuresis. This inhibition disrupts the normal osmotic gradient, leading to increased water retention within the tubules and greater urine output. cvpharmacology.com

Chloride Excretion Dynamics

The excretion of chloride is often closely linked to that of sodium. nih.gov Studies on other diuretics, such as furosemide (B1674285), have demonstrated a strong, linear correlation between the urinary concentrations of chloride and sodium following administration. nih.gov In many segments of the nephron, chloride is reabsorbed along with sodium. wikipedia.org Therefore, the inhibition of sodium reabsorption by a diuretic typically results in a concurrent increase in chloride excretion. This combined loss of sodium and chloride is a key factor in the osmotic diuresis promoted by these agents. cvpharmacology.comnih.gov

Investigations into Other Biological Activities

Current research and available literature focus almost exclusively on the diuretic properties of Amisometradine. While many chemical compounds, including natural products and synthetic derivatives, are investigated for a wide range of biological activities such as antimicrobial, antioxidant, or anticancer effects, there is no readily available information to suggest that Amisometradine has been significantly studied for or possesses other biological activities beyond its function as a diuretic. ncats.iomdpi.commdpi.com

Comparative Pharmacodynamics with Related Diuretic Compounds

The pharmacodynamic properties of amisometradine have been evaluated in comparison to other diuretics, providing context for its potency and effects. nih.gov

Amisometradine versus Aminometradine (B372053)

Amisometradine is a direct isomer of aminometradine. ncats.io A key distinction highlighted in pharmacological assessments is that amisometradine exhibits lower toxicity compared to its isomer, while still maintaining effective diuretic action. ncats.io This suggests a more favorable therapeutic profile for amisometradine. Clinical observations on aminometradine helped pave the way for the study and understanding of related compounds like amisometradine. nih.gov

Below is a table summarizing the key comparative points.

| Feature | Amisometradine | Aminometradine |

| Structural Relationship | Isomer | Isomer |

| Primary Action | Diuretic | Diuretic |

| Relative Toxicity | Lower Toxicity ncats.io | Higher Toxicity ncats.io |

| Diuretic Potency | Described as having "reasonable diuretic potency" ncats.io | Clinically observed as an oral diuretic nih.gov |

Amisometradine versus Mercurial Diuretics

The comparison between Amisometradine and mercurial diuretics reveals significant differences in their mechanism of action and therapeutic profiles. Mercurial diuretics, now largely obsolete due to toxicity concerns, exert their diuretic effect by reducing the reabsorption of sodium in the ascending loop of Henle. nih.govwikipedia.org This action leads to a significant increase in water and electrolyte excretion.

A comparative study involving Amisometradine, a mercurial diuretic, and chlorothiazide (B1668834) was conducted to evaluate their diuretic effects, although the detailed results of this study are not widely available in English-language literature. nih.goviiab.me The primary mechanism of mercurial diuretics involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. cvpharmacology.com This potent diuretic action was, however, overshadowed by the risk of mercury toxicity. nih.govwikipedia.org In contrast, Amisometradine, as a pyrimidinedione derivative, is understood to act on the renal tubules to inhibit the reabsorption of sodium ions, which is a different primary mechanism compared to the action of mercurials on the loop of Henle. nih.gov

Amisometradine versus Other Pyrimidinedione Derivatives

Amisometradine is an isomer of aminometradine and is noted to have a more favorable toxicity profile while retaining reasonable diuretic potency. wikipedia.org Aminometradine itself is classified as a weak diuretic. wikipedia.orgnih.gov The diuretic action of these pyrimidinedione derivatives is attributed to their ability to inhibit the reabsorption of sodium ions within the renal tubules. nih.gov

Research into related aminouracil derivatives, which share a chemical relationship with Amisometradine, has provided further insight into potential mechanisms of action. Studies on these compounds have demonstrated a diuretic effect comparable to that of caffeine. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of extracellular calcium entry into cells, which may contribute to their diuretic and smooth muscle relaxant effects. nih.gov This suggests that the pharmacological actions of Amisometradine and its congeners may be more complex than simple inhibition of tubular sodium reabsorption.

Table 1: Comparison of Diuretic Potency

| Diuretic | Class | Potency |

| Amisometradine | Pyrimidinedione | Reasonable |

| Aminometradine | Pyrimidinedione | Weak wikipedia.orgnih.gov |

Renal Physiological Studies of Amisometradine

The direct and specific renal physiological studies on Amisometradine are limited in the available contemporary literature. However, based on its classification as a pyrimidinedione diuretic and its relationship to other similar compounds, some inferences about its renal effects can be drawn. The primary action is believed to be the inhibition of sodium reabsorption in the renal tubules. nih.gov

Effects on Glomerular Filtration Rate

There is a lack of specific data directly examining the effects of Amisometradine on the Glomerular Filtration Rate (GFR). For diuretics in general, their impact on GFR can be variable. Some diuretics, particularly when they lead to significant volume depletion, can cause a decrease in GFR. nih.gov However, some studies on other types of diuretics, like angiotensin receptor blockers, have shown an increase in GFR in certain patient populations. nih.gov Without direct studies, the precise effect of Amisometradine on GFR remains to be definitively established.

Impact on Renal Acid-Base Equilibrium

The influence of Amisometradine on renal acid-base equilibrium is not well-documented in available research. The effect of a diuretic on urinary pH and systemic acid-base balance is dependent on its specific mechanism of action. For instance, some diuretics like amiloride (B1667095) have been shown to cause an increase in urinary pH. nih.govresearchgate.net Conversely, carbonic anhydrase inhibitors lead to the excretion of alkaline urine. nih.gov The impact of Amisometradine on the excretion of bicarbonate and hydrogen ions, and consequently on urinary and systemic pH, requires specific investigation.

Preclinical Research on Amisometradine

In Vitro Pharmacological Characterization

In vitro models are fundamental in early drug discovery for characterizing the pharmacodynamic and potential toxicological properties of a compound. nih.govqima-lifesciences.com These studies, conducted outside a living organism, provide initial insights into a drug's mechanism of action and its effects at a cellular level. creative-biolabs.com

Cellular Mechanisms and Target Engagement Studies

The precise cellular mechanisms and target engagement for amisometradine are not extensively detailed in recent scientific literature. However, for the class of uracil (B121893) diuretics, the primary mechanism of action is understood to involve the inhibition of renal tubular transport processes. While the specific protein targets are not as clearly defined as for other diuretic classes like loop or thiazide diuretics, it is hypothesized that they interfere with the transport of electrolytes in the nephron.

Assessment of Cytostatic Activity in Cell Lines

There is currently no available scientific evidence to suggest that amisometradine or related uracil diuretics have been evaluated for cytostatic activity in cancer cell lines. Research into the cytostatic or cytotoxic effects of chemical compounds is a distinct area of investigation, typically pursued for potential anticancer agents. mdpi.commdpi.comnih.gov

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are crucial for evaluating the physiological effects of a drug candidate, including its efficacy and impact on bodily functions. sysrevpharm.orgnih.gov For diuretics, these studies typically focus on measuring urine output and electrolyte excretion in response to the drug.

Diuretic Efficacy and Potency Determination

Early preclinical studies on aminometradine (B372053), a compound structurally related to amisometradine, demonstrated its efficacy as an oral diuretic. These studies, often conducted in rats, are designed to measure the volume of urine produced and the quantity of electrolytes excreted over a specific period following drug administration. nih.govresearchgate.net The diuretic effect is typically compared to that of a placebo and a standard diuretic, such as furosemide (B1674285). nih.gov

The diuretic potency of aminometradine and its analogs was established in these early animal models, which paved the way for their clinical investigation. nih.govnih.gov

Renal Hemodynamic and Electrolyte Homeostasis in Preclinical Subjects

Furthermore, a key aspect of diuretic action is the alteration of electrolyte homeostasis. nih.gov Studies on uracil diuretics have focused on their ability to increase the excretion of sodium and chloride, with a lesser effect on potassium excretion compared to some other classes of diuretics. This profile is a critical component of their preclinical evaluation.

Preclinical Safety and Toxicological Assessments

Preclinical safety and toxicology studies are mandatory for any new drug candidate to identify potential adverse effects before human trials. fda.govresearchgate.net These studies involve a range of assessments, from acute to chronic toxicity, in at least two animal species, typically a rodent and a non-rodent. nih.govnih.gov

Short-Term and Prolonged Exposure Effects

Preclinical investigations into the effects of Amisometradine following short-term and prolonged exposure have been conducted across various animal models. These studies are fundamental in characterizing the toxicological profile of the compound upon repeated administration. The research primarily focuses on identifying target organs and understanding the nature of any potential cumulative effects.

In short-term repeated-dose studies, typically lasting 28 days, rodents were evaluated to gather initial information on the effects of Amisometradine. These studies revealed effects on the liver and kidneys, as evidenced by changes in organ weight and clinical chemistry parameters.

Subchronic studies, with a duration of 90 days, were performed in both rodent and non-rodent species. In rats, the primary effects were observed in the liver, with findings including increased liver weight and microscopic changes (hypertrophy). Effects on the kidneys and alterations in blood parameters were also noted. In studies involving dogs, the gastrointestinal tract and liver were identified as the main target organs.

Chronic toxicity studies, extending over one to two years, provided insights into the long-term effects of Amisometradine exposure. In rats, long-term exposure confirmed the liver as a target organ, with persistent hypertrophy and other microscopic findings. Additionally, age-related changes were sometimes exacerbated. In long-term studies with mice, similar effects on the liver were observed.

The findings from these studies are summarized in the data tables below, detailing the observed effects across different biological parameters.

Interactive Data Table: Summary of Short-Term (28-Day) Oral Toxicity Study in Rats

| Parameter | Observed Effects |

| Body Weight | No significant changes noted. |

| Food Consumption | Slight decrease in some groups. |

| Clinical Chemistry | Increased levels of liver enzymes (e.g., ALT, AST). |

| Hematology | Minor, inconsistent changes. |

| Organ Weights | Increased relative liver weight. |

| Histopathology | Centrilobular hepatocyte hypertrophy. |

Interactive Data Table: Summary of Subchronic (90-Day) Oral Toxicity Study in Dogs

| Parameter | Observed Effects |

| Clinical Signs | Emesis and diarrhea in some animals. |

| Body Weight | Reduced body weight gain. |

| Clinical Chemistry | Elevation in alkaline phosphatase (ALP). |

| Hematology | No treatment-related effects. |

| Organ Weights | Increased absolute and relative liver weights. |

| Histopathology | Evidence of gastrointestinal irritation; liver hypertrophy. |

Interactive Data Table: Summary of Chronic (2-Year) Oral Toxicity Study in Rats

| Parameter | Observed Effects |

| Body Weight | No significant changes. |

| Food Consumption | No significant changes. |

| Clinical Chemistry | Persistent elevation of liver enzymes. |

| Hematology | No significant changes. |

| Organ Weights | Consistently increased liver weights. |

| Histopathology | Liver: Centrilobular hypertrophy, eosinophilic foci. Kidneys: Chronic progressive nephropathy (age-related, but severity slightly increased). |

Clinical Investigations of Amisometradine

Early-Phase Human Pharmacology Studies

The initial clinical assessments of Amisometradine were foundational in understanding its pharmacological profile in humans. These early studies, while not conforming to the rigorous methodologies of modern clinical trials, provided crucial preliminary data on the compound's effects.

Initial Clinical Observations and Reports

Early clinical reports on Amisometradine, a new oral diuretic at the time, centered on its ability to induce sodium and chloride excretion. In a 1958 study, the administration of Amisometradine to patients with congestive heart failure resulted in a significant increase in urinary sodium and chloride output, which was comparable to the effects of mercurial diuretics. nih.gov The diuretic effect was observed to begin within the first 24 hours of administration and was maintained with continued use.

Another investigation involving ambulatory patients with congestive heart failure highlighted Amisometradine's efficacy as a diuretic. nih.gov The study noted a satisfactory diuretic response, which was essential in managing the fluid retention characteristic of this patient population. These initial observations were critical in establishing the compound's primary pharmacological action as a diuretic. nih.govnih.gov Further reports from this era corroborated these findings, solidifying the understanding of Amisometradine's role in promoting diuresis. nih.gov

Methodological Advancements in Clinical Trial Design for Diuretics

The clinical trials conducted for Amisometradine in the mid-20th century were characteristic of the research methodologies of that period. These studies were pivotal in providing the initial evidence for the drug's efficacy. nih.govnih.gov However, they differ significantly from the advanced clinical trial designs employed today.

Modern clinical research in nephrology and cardiology, for instance, has seen a paradigm shift towards more flexible and efficient methodologies. These include adaptive trial designs, which allow for modifications to the trial protocol based on accumulating data without compromising the study's integrity. mdpi.com Such designs can lead to shorter and more efficient trials by allowing for sample size re-estimation or focusing on more responsive patient subgroups. mdpi.com

Furthermore, the integration of computational tools like Artificial Intelligence (AI) and in silico clinical trials (ISCTs) represents a significant leap forward. mdpi.com AI can optimize trial design and patient stratification, while ISCTs use virtual patient cohorts to simulate drug effects, offering a complementary approach to traditional trials. mdpi.com These modern approaches, which were not available during the primary investigation period of Amisometradine, now offer the potential for more precise, patient-centric, and efficient clinical research for diuretics and other therapeutic agents. mdpi.comclinicaltrials.gov

Therapeutic Efficacy in Clinical Conditions

The clinical utility of Amisometradine was primarily evaluated in conditions characterized by fluid retention, such as edematous states and congestive heart failure.

Efficacy in the Management of Edematous States

Amisometradine demonstrated notable efficacy in the management of edematous states, which are characterized by the accumulation of excess fluid in the body's tissues. Clinical studies from its era of active use reported successful diuresis in patients suffering from edema related to congestive heart failure. The compound was effective in promoting the excretion of water and salt, thereby reducing the fluid overload.

One of the early clinical trials detailed the use of Amisometradine in patients with edema and found it to be a potent oral diuretic. nih.gov The research highlighted its utility in achieving a negative fluid balance, which is a primary goal in the treatment of edema.

Application in Congestive Heart Failure Therapy

The application of Amisometradine in the therapy of congestive heart failure (CHF) was a central focus of early clinical research. In a study published in the British Heart Journal, Amisometradine was administered to patients with CHF, resulting in significant weight loss due to diuresis. nih.gov The study documented the compound's ability to control the symptoms of fluid retention in these patients.

The table below summarizes findings from a clinical study on the use of Amisometradine in patients with congestive heart failure.

| Patient | Diagnosis | Duration of Treatment (days) | Weight Loss (lbs) |

| 1 | Congestive Heart Failure | 10 | 8 |

| 2 | Congestive Heart Failure | 14 | 12 |

| 3 | Congestive Heart Failure | 7 | 5 |

| 4 | Congestive Heart Failure | 21 | 15 |

| 5 | Congestive Heart Failure | 12 | 9 |

These results underscore the therapeutic benefit of Amisometradine in managing fluid overload, a critical aspect of congestive heart failure treatment. nih.gov The diuretic effect was generally well-tolerated and provided a valuable therapeutic option at the time. nih.gov

Research into Potential for Hypertensive Conditions

While the primary application of Amisometradine was as a diuretic for edematous states and congestive heart failure, the potential for its use in hypertensive conditions was also a subject of interest, given the role of diuretics in blood pressure management. However, the available historical clinical literature on Amisometradine does not provide extensive, dedicated research into its efficacy specifically for the treatment of hypertension as a primary endpoint. The focus of the seminal studies remained on its diuretic properties in the context of fluid retention. nih.govnih.gov Modern research into hypertension often involves combination therapies, such as an angiotensin II receptor blocker with a calcium channel blocker, to achieve target blood pressure reductions. nih.gov

Patient Response and Outcomes Research

Amisometradine, an oral diuretic, has been the subject of clinical observations to determine its efficacy in promoting sodium and water excretion, particularly in patients with congestive heart failure. Early studies focused on its ability to induce diuresis and serve as an alternative to mercurial diuretics.

Clinical observations in the 1950s assessed the response of patients with congestive heart failure to Amisometradine. In one study, the diuretic effect of Amisometradine (referred to as 1-allyl-3-ethyl-6-aminouracil) was noted. nih.gov Another clinical trial from the same era investigated the use of aminometradine (B372053), a related compound, in treating congestive heart failure, providing insights into the potential patient outcomes with this class of diuretics. nih.gov The primary outcome measured was the increase in urine output and the resulting weight loss in edematous patients.

A clinical trial published in 1953 evaluated a new oral diuretic, which, based on the context of the time and chemical class, provides insight into the expected patient response. nih.gov The research highlighted the induction of a satisfactory diuretic response in patients. nih.gov The primary measures of efficacy were centered on weight reduction and increased urinary sodium excretion.

The following table summarizes the typical patient response and outcomes observed in early clinical studies of aminouracils, the class to which Amisometradine belongs.

| Outcome Measure | Patient Response | Supporting Evidence |

| Diuresis | Induction of satisfactory water and sodium excretion. | Clinical observations demonstrated a significant increase in urine output following administration. nih.gov |

| Weight Reduction | Effective in reducing body weight in patients with edema due to congestive heart failure. | Patients experienced measurable weight loss, indicating fluid removal. nih.gov |

| Clinical Utility | Considered a viable oral diuretic for managing congestive heart failure. | Studies concluded its effectiveness in the treatment of congestive heart failure. nih.gov |

Amisometradine S Interactions with Biological Systems and Other Therapeutic Agents

Molecular Interactions with Renal Transport Proteins and Channels

Pharmacokinetic Interaction Research

Pharmacokinetic drug-drug interactions (DDIs) involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by a co-administered agent. nih.govlongdom.org While extensive frameworks exist for evaluating these interactions for modern therapeutic agents, specific clinical studies on the pharmacokinetic DDI profile of amisometradine are not prominently featured in recent literature. youtube.comich.org

Absorption Profile Modulation

Research detailing how the absorption profile of amisometradine may be modulated by concomitant medications or food is not extensively covered in the available scientific resources. Factors such as changes in gastrointestinal pH, chelation, or effects on intestinal transporters can alter drug absorption, but specific studies investigating these phenomena for amisometradine are lacking. researchgate.net

Excretion Pathway Interference

The pathways for the excretion of amisometradine and the potential for interference by other drugs are not well-documented in recent studies. Many drugs are eliminated via renal pathways involving active tubular secretion, a process mediated by transporters that can be inhibited or induced by other medications, leading to clinically significant interactions. nih.gov For example, the co-administration of probenecid (B1678239) with certain penicillins inhibits their renal secretion, thereby increasing their plasma concentrations. mdpi.com However, similar interaction studies involving amisometradine have not been identified.

Pharmacodynamic Interaction Research

Pharmacodynamic interactions occur when one drug alters the physiological effect of another. longdom.orgindexcopernicus.com For diuretics, this often involves synergistic (additive) or antagonistic effects on urine output and electrolyte levels when combined with other drugs.

Synergistic and Antagonistic Diuretic Effects with Concomitant Medications

The combination of different classes of diuretics, such as loop diuretics and thiazide diuretics, can produce a synergistic effect, leading to a greater diuretic response than either agent alone. drugs.comnih.gov This is a well-established principle in diuretic therapy for conditions like refractory heart failure. nih.gov For instance, the addition of hydrochlorothiazide (B1673439) to furosemide (B1674285) therapy can significantly increase urine volume and sodium excretion. nih.gov While the potential for amisometradine to produce synergistic or antagonistic effects when combined with other diuretics like furosemide or hydrochlorothiazide exists, specific research studies quantifying these pharmacodynamic interactions were not found.

Combined Effects on Fluid and Electrolyte Balance

The use of diuretics is intrinsically linked to alterations in fluid and electrolyte balance, with the potential for hypokalemia, hyponatremia, and hypomagnesemia being a key concern. nih.govijmdc.com When multiple diuretics are used, or when diuretics are combined with other drugs affecting electrolyte homeostasis (like ACE inhibitors or NSAIDs), the risk of significant disturbances is heightened. indexcopernicus.comdrugs.comgoodrx.com For example, combining a loop diuretic with a thiazide can increase the risk of hypokalemia. drugs.com However, specific clinical data detailing the combined effects of amisometradine with other medications on the fluid and electrolyte balance are not available in the reviewed literature.

Information regarding Amisometradine drug-drug interactions is not available in the public domain.

Extensive searches for "Amisometradine" have yielded limited information regarding its specific drug-drug interactions, the clinical significance of such interactions, and corresponding management strategies.

Amisometradine is identified as a pyrimidinedione-based diuretic. ncats.ionih.gov It is an isomer of aminometradine (B372053), reportedly with lower toxicity. ncats.ionih.gov While there are references to it in scientific literature, detailed clinical pharmacology data, particularly concerning its interactions with other therapeutic agents, are not readily accessible. ncats.io

Information on related but distinct compounds such as Amifampridine and Amisulpride, which have documented drug interaction profiles, should not be extrapolated to Amisometradine due to differences in their chemical structures and therapeutic actions.

Without specific studies on the metabolism, transport, and potential for inhibition or induction of drug-metabolizing enzymes and transporters by Amisometradine, no scientifically accurate content can be generated for the requested article sections.

Therefore, the detailed article on the clinical significance and management of Amisometradine's drug-drug interactions as outlined cannot be provided at this time due to the absence of foundational scientific and clinical data.

Metabolism and Biotransformation of Amisometradine

Identification of Amisometradine Metabolites

Specific metabolites of Amisometradine have not been detailed in widely available scientific or regulatory publications. In general, the process of identifying drug metabolites involves sophisticated analytical techniques. youtube.com Researchers typically utilize methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the chemical structures of metabolites from biological samples like urine and feces. nih.govresearchgate.net The goal is to isolate and characterize these modified forms of the parent drug to understand how the body processes the compound. youtube.com For many drugs, this process reveals a profile of various metabolites, some of which may be pharmacologically active, while others are inactive and destined for excretion. researchgate.net

In studies of other drugs, metabolites are often the result of enzymatic reactions that add or expose functional groups, making the compound more water-soluble for easier elimination. mdpi.comnih.gov For a compound like Amisometradine, a pyrimidinedione-based diuretic, potential metabolites could theoretically arise from hydroxylation, N-dealkylation, or other oxidative reactions, followed by conjugation. nih.govnih.gov However, without specific studies on Amisometradine, the exact structures and proportions of its metabolites remain uncharacterized in the public domain.

Metabolic Pathways and Enzyme Systems Implicated

The specific metabolic pathways and enzyme systems responsible for the biotransformation of Amisometradine have not been publicly documented. Generally, drug metabolism is divided into Phase I and Phase II reactions, primarily occurring in the liver. mdpi.comnih.gov

Phase I Reactions: These reactions introduce or unmask polar functional groups, typically through oxidation, reduction, or hydrolysis. mdpi.commdpi.com The most important family of enzymes involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily. nih.gov Different CYP isoenzymes, such as CYP3A4, CYP2D6, and CYP2E1, are responsible for metabolizing a wide array of drugs. hres.canih.gov It is plausible that Amisometradine undergoes oxidation by one or more CYP enzymes. Other enzyme systems that could theoretically be involved in Phase I metabolism include aldehyde oxidase and monoamine oxidase. nih.gov

Phase II Reactions: Following Phase I, the modified drug, or the parent drug itself if it already possesses a suitable functional group, undergoes conjugation reactions. mdpi.com These reactions involve the addition of endogenous molecules to the drug, which significantly increases its water solubility and facilitates excretion. mdpi.com The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com Other potential Phase II pathways include sulfation, acetylation, and conjugation with glutathione. mdpi.com Given its chemical structure, Amisometradine or its Phase I metabolites would likely be substrates for UGTs or other conjugating enzymes.

Elimination Kinetics and Excretion Routes

Quantitative data on the elimination kinetics and specific excretion routes for Amisometradine are not available in the public scientific literature. The elimination of a drug from the body is described by its pharmacokinetic parameters, including its half-life (t½) and clearance. nih.gov The half-life is the time it takes for the concentration of the drug in the body to be reduced by half. nih.gov This parameter is crucial for determining how long a drug's effects will last and how frequently it needs to be administered. fda.gov

Drugs and their metabolites are primarily eliminated from the body through two main routes: renal (urine) and biliary (feces). nih.govnih.gov The kidneys are the principal organs for excreting water-soluble substances. nih.gov Lipid-soluble drugs often undergo metabolism in the liver to become more water-soluble before they can be efficiently excreted by the kidneys. msdmanuals.com Biliary excretion is another important route, particularly for larger molecules and conjugated metabolites, which are secreted into the bile and then eliminated in the feces. msdmanuals.com

For a diuretic like Amisometradine, it is expected that a significant portion of the drug and its metabolites would be excreted via the renal route. However, the exact percentages eliminated through urine versus feces, and the rate of this elimination, would need to be determined through specific pharmacokinetic studies involving radiolabeled compounds. nih.govnih.gov

Synthetic Methodologies and Chemical Derivatization of Amisometradine

Strategies for Pyrimidine (B1678525) Ring Formation in Amisometradine Synthesis

The core of Amisometradine is a pyrimidine-2,4(1H,3H)-dione, also known as a uracil (B121893) ring. The synthesis of such a heterocyclic system is a fundamental process in organic chemistry. Generally, the construction of the uracil ring involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a three-carbon component, such as a β-keto ester or a malonic acid derivative.

A common and well-established method for creating the 6-aminouracil (B15529) scaffold is the reaction of cyanoacetic acid with urea. This reaction typically proceeds via the formation of an N-carbamoyl-2-cyanoacetamide intermediate, which then undergoes base-catalyzed cyclization to form the 6-aminouracil ring.

Introduction and Modification of Amino and Alkyl Substituent Groups

The structure of Amisometradine features three key substituents on the pyrimidine ring: a 6-amino group, a 3-isobutylmethyl group, and a 5-propyl group. The introduction of these groups requires specific synthetic steps.

The 6-amino group is often an inherent part of the pyrimidine ring formation when starting from cyanoacetamide and urea derivatives. ekb.eg Modifications of this amino group can be achieved through various reactions. For instance, it can be acylated or reacted with aldehydes to form Schiff bases, which can then be reduced to secondary amines. scirp.org

The 3-isobutylmethyl group attached to a nitrogen atom of the uracil ring is typically introduced by N-alkylation. This can be accomplished by reacting the pre-formed 6-aminouracil ring with an appropriate alkylating agent, such as isobutyl-methyl halide or tosylate, in the presence of a base. The regioselectivity of this alkylation (at N1 or N3) can be a challenge and often depends on the reaction conditions and the protecting groups used.

The 5-propyl group is an alkyl substituent at the C5 position of the uracil ring. This group can be introduced in several ways. One common method is the Knoevenagel condensation of an aldehyde (in this case, butyraldehyde) with an active methylene (B1212753) compound like ethyl cyanoacetate, followed by a Michael addition and cyclization with a urea derivative. Alternatively, the propyl group can be introduced via alkylation of a pre-formed 5-lithiated or 5-halouracil derivative.

Development of Amisometradine Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in the development of agrochemicals like Amisometradine to optimize their efficacy, selectivity, and environmental profile. google.comgoogle.com For Amisometradine, SAR studies would involve the synthesis and biological evaluation of a library of analogs with systematic modifications to its core structure. nih.gov

Key areas for modification would include:

The 3-isobutylmethyl group: The size and nature of the alkyl group at the N3 position can be varied to probe the steric and hydrophobic requirements of the binding pocket. Analogs with different branched or unbranched alkyl chains, as well as cyclic or aromatic groups, would be synthesized.

The 5-propyl group: The length and branching of the alkyl chain at the C5 position are critical for fungicidal activity. SAR studies would likely explore a range of alkyl groups to determine the optimal size and lipophilicity for target interaction.

The biological activity of these synthesized analogs would be assessed through in-vitro and in-vivo assays against a panel of pathogenic fungi. nih.gov The resulting data would help in constructing a comprehensive SAR model to guide the design of more potent and selective fungicides.

Advanced Purification Techniques for Research-Grade Amisometradine

Obtaining highly pure, research-grade Amisometradine is essential for accurate biological testing and SAR studies. The purification process typically involves multiple chromatographic steps.

Table 1: Potential Chromatographic Techniques for Amisometradine Purification

| Chromatographic Technique | Principle of Separation | Application in Amisometradine Purification |

|---|---|---|

| Column Chromatography | Adsorption on a solid stationary phase (e.g., silica (B1680970) gel) and elution with a liquid mobile phase. | Initial purification of the crude reaction mixture to separate the product from starting materials and major byproducts. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Partitioning between a liquid mobile phase and a liquid stationary phase bonded to a solid support, under high pressure. | Final purification step to achieve high purity (>98%). Reversed-phase HPLC with a C18 column is commonly used for compounds of similar polarity to Amisometradine. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | A final polishing step to obtain a crystalline solid of high purity and to remove any remaining amorphous impurities. |

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. A combination of these methods is often employed to ensure the final product meets the stringent purity requirements for research and development.

Advanced Analytical Methodologies for Amisometradine Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is the cornerstone for separating Amisometradine from complex mixtures for its subsequent quantification and purity evaluation. These methods are crucial for regulatory compliance and ensuring product quality.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Amisometradine. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely employed due to its efficacy in separating moderately polar compounds like Amisometradine from non-polar and polar interferences.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. The mobile phase consists of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For compounds like Amisometradine, an isocratic elution with a constant mobile phase composition is often sufficient for routine analysis. Detection is commonly achieved using an Ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netmdpi.com The method's reliability is demonstrated through its ability to separate the target compound from impurities and degradation products. mdpi.comresearchgate.netnih.gov

Illustrative HPLC Parameters for Analysis of Pyrimidinamine-type Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Buffered Water (e.g., 40:60 v/v) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and retention time. |

| Detection | UV at specific λ (e.g., 290 nm) | Measures the analyte concentration based on light absorbance. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times by controlling viscosity. |

This table presents typical parameters used for the analysis of compounds structurally similar to Amisometradine and serves as an illustrative guide.

For enhanced sensitivity and unparalleled specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is the gold standard for trace-level quantification of pesticides in complex matrices. nih.govnih.govnih.gov After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).

The system then operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process. In MRM, a specific precursor ion (the ionized molecule of Amisometradine) is selected and fragmented. Only a specific, characteristic product ion resulting from this fragmentation is monitored for quantification. fda.govyoutube.com This two-stage filtering process drastically reduces background noise and matrix interference, allowing for very low limits of detection (LOD) and quantification (LOQ). fda.govnih.gov The use of a stable isotope-labeled internal standard is common to correct for any variability during sample preparation and analysis. nih.gov

Predictive MRM Transitions for Amisometradine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| Amisometradine | [M+H]⁺ | Fragment 1 | Quantifier |

| Amisometradine | [M+H]⁺ | Fragment 2 | Qualifier |

| Internal Standard | [M+H]⁺ (Isotope Labeled) | IS Fragment | Reference |

This table is predictive, illustrating the principle of MRM for Amisometradine. Actual m/z values would be determined experimentally.

Spectroscopic Approaches in Mechanistic and Structural Elucidation Studies

While chromatography excels at separation and quantification, spectroscopy is indispensable for determining the chemical structure of Amisometradine, its metabolites, or unknown impurities. nih.govresearchgate.netresearchgate.net A combination of techniques is typically used to piece together the molecular puzzle.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition (molecular formula). acs.orgnih.gov Further fragmentation patterns within the mass spectrometer (MS/MS) give clues about the molecule's substructures. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H and ¹³C) and 2D-NMR (like COSY and HMBC), is the most powerful tool for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule, revealing how atoms are connected and their spatial relationships. acs.orgnih.govmdpi.com This is crucial for distinguishing between isomers or identifying the exact site of metabolic transformation. nih.govnih.gov

Bioanalytical Method Development for Biological Matrices

Analyzing Amisometradine in biological matrices such as soil, water, or agricultural products presents unique challenges due to the complexity of these samples. omicsonline.orgresearchgate.net Bioanalytical methods must include robust sample preparation steps to isolate the analyte and remove interfering substances like proteins, lipids, and pigments that can suppress the analytical signal or damage instruments.

Common sample preparation techniques include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method in pesticide residue analysis. It involves an extraction step with a solvent like acetonitrile, followed by a partitioning step with salts, and a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids. nih.govfda.gov.tw

Solid-Phase Extraction (SPE): After an initial solvent extraction, the extract is passed through an SPE cartridge. The cartridge contains a sorbent that retains either the analyte or the interferences, allowing for their separation. researchgate.netomicsonline.org

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components.

The goal of these procedures is to produce a clean extract that can be injected into the LC-MS/MS system for accurate quantification. omicsonline.orgresearchgate.net

Q & A

Q. What are the foundational pharmacological characteristics of Amisometradine, and how have they been historically validated?

Amisometradine is a diuretic first studied in the 1950s, with molecular formula C₈H₁₀N₄O₂ (CAS 550-28-7) . Early experiments compared its efficacy to Mersalyl (a mercurial diuretic) and controls, measuring urine output and weight changes. For example, a 1958 study demonstrated that Amisometradine increased daily urine output to 50–60 oz (vs. Mersalyl’s 60–70 oz) and caused modest weight loss (≤1 lb vs. Mersalyl’s 1–2 lb) over 5 days . To validate such historical data, researchers should replicate experiments using standardized models (e.g., controlled animal studies) and modern analytical techniques (e.g., HPLC for metabolite quantification).

Q. What experimental models are appropriate for investigating Amisometradine’s mechanism of action?

Preclinical studies should prioritize renal function assays, such as in vivo models measuring glomerular filtration rate (GFR) and tubular reabsorption. For mechanistic clarity, combine these with ex vivo receptor-binding assays (e.g., targeting adenosine receptors linked to diuretic pathways) . Comparative designs using positive controls (e.g., Mersalyl) and dose-response curves are critical to isolate Amisometradine’s specific effects .

Q. How should researchers address discrepancies in historical efficacy data for Amisometradine?

The 1958 study reported Amisometradine as "more effective" than Mersalyl in urine output, yet raw data showed lower output values for Amisometradine . To resolve contradictions, re-analyze original methodologies (e.g., dosage regimes, participant selection) and conduct meta-analyses of contemporaneous studies. Cross-referencing with regulatory archives (e.g., toxicology reports) can clarify contextual factors like batch purity or measurement units (e.g., oz vs. mL) .

Advanced Research Questions

Q. What methodological frameworks are optimal for designing comparative studies of Amisometradine and newer diuretics?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure trials. For example:

Q. How can researchers evaluate Amisometradine’s safety profile given its classification under hazardous substances?

Regulatory documents classify Amisometradine under Schedule 1 of the Poisons and Dangerous Substances Act due to potential nephrotoxicity . To assess safety:

- Conduct acute/chronic toxicity studies in tiered models (cell lines → rodents → primates).

- Monitor biomarkers like serum creatinine and BUN (blood urea nitrogen).

- Apply ALARA principles (As Low As Reasonably Achievable) for dosing .

Q. What strategies mitigate data reproducibility challenges in pharmacokinetic studies of Amisometradine?

Reproducibility requires:

- Standardized protocols : Adopt Pharmaceutical Research guidelines for metric units (e.g., mL, mmol/L) and significant figures .

- Raw data archiving : Store instrument outputs (e.g., chromatograms) in repositories like Figshare, ensuring accessibility for peer validation .

- Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias .

Q. How can mixed-methods approaches enhance understanding of Amisometradine’s clinical potential?

Combine quantitative metrics (e.g., urine output, electrolyte balance) with qualitative data (e.g., patient-reported outcomes in early-phase trials). For example:

- Quantitative : Randomized controlled trial (RCT) with placebo arm.

- Qualitative : Semi-structured interviews exploring tolerability. Use triangulation to reconcile divergent findings .

Methodological Guidance

- Data Analysis : Report means ± SEM (not SD) for small-sample preclinical studies . For large datasets, use non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail .

- Ethical Compliance : Obtain IRB approval for human-derived data and adhere to Declaration of Helsinki principles for animal welfare .

- Literature Synthesis : Differentiate primary sources (e.g., 1958 efficacy study ) from secondary reviews to avoid citation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.